![molecular formula C13H8N2O3 B1399397 3-(4-nitrophenoxy)Benzonitrile CAS No. 17076-74-3](/img/structure/B1399397.png)
3-(4-nitrophenoxy)Benzonitrile
Overview
Description
3-(4-nitrophenoxy)Benzonitrile is a chemical compound with the molecular formula C13H8N2O3 . It has a molecular weight of 240.22 .
Molecular Structure Analysis
The InChI code for 3-(4-nitrophenoxy)Benzonitrile is 1S/C13H8N2O3/c14-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)15(16)17/h1-8H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-(4-nitrophenoxy)Benzonitrile has a molecular weight of 240.22 . Further physical and chemical properties are not specified in the retrieved data.Scientific Research Applications
Life Science Research
3-(4-nitrophenoxy)Benzonitrile: is utilized as a chemical building block in life science research. Its properties make it suitable for constructing complex molecules that can be used in the study of biological systems .
Medicine
In the medical field, this compound is explored for its potential use in drug design and synthesis. It may serve as a precursor or an intermediate in the creation of pharmaceuticals that target specific diseases .
Agriculture
While direct applications in agriculture for 3-(4-nitrophenoxy)Benzonitrile are not explicitly documented, the compound could be involved in the synthesis of agrochemicals or as a part of novel nanofertilizers, which are an emerging field aimed at enhancing nutrient delivery to plants .
Material Science
3-(4-nitrophenoxy)Benzonitrile: may find applications in material science, particularly in the synthesis of new materials or coatings that require specific organic nitriles as precursors .
Environmental Science
This compound could be used in environmental science research, particularly in the study of organic pollutants. Its nitro group and aromatic structure make it a relevant compound for understanding the behavior of similar organic contaminants in the environment .
Analytical Chemistry
In analytical chemistry, 3-(4-nitrophenoxy)Benzonitrile can be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the identification and quantification of similar compounds .
Pharmaceutical Research
The compound’s role in pharmaceutical research is significant, as it can be a key intermediate in the synthesis of various drugs. Its structure allows for modifications that can lead to the development of new therapeutic agents .
Advanced Coating Technologies
3-(4-nitrophenoxy)Benzonitrile: might be involved in the synthesis of advanced coatings, such as those used in high-performance materials that require chemical resistance or special physical properties .
properties
IUPAC Name |
3-(4-nitrophenoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c14-9-10-2-1-3-13(8-10)18-12-6-4-11(5-7-12)15(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUJVTKZUNIFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720680 | |
Record name | 3-(4-Nitrophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-nitrophenoxy)Benzonitrile | |
CAS RN |
17076-74-3 | |
Record name | 3-(4-Nitrophenoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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